2,4,6-Trimethylquinoline

Catalog No.
S662297
CAS No.
2243-89-2
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethylquinoline

CAS Number

2243-89-2

Product Name

2,4,6-Trimethylquinoline

IUPAC Name

2,4,6-trimethylquinoline

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3

InChI Key

ZXGXGZGKWSUMJK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C

Chemical Properties and Availability

,4,6-Trimethylquinoline, also known as quinoline, 2,4,6-trimethyl-, is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₃N. It is a liquid at room temperature with a boiling point of 280 °C and a melting point of 68 °C.

Information on the basic physical and chemical properties of 2,4,6-Trimethylquinoline can be found on the National Institute of Standards and Technology (NIST) website: )

Potential Research Applications

,4,6-Trimethylquinoline has been studied for various potential applications in scientific research, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.)
  • Material science: As a component of ionic liquids, which are salts with unique properties that make them useful in various applications, such as catalysis and electrochemistry.ScienceDirect - Ionic Liquids: Classes and Applications:
  • Biological studies: As a potential scaffold for the development of new drugs, although further research is needed in this area.ACS Publications - Journal of Medicinal Chemistry:

2,4,6-Trimethylquinoline is an organic compound classified within the quinoline family, characterized by its unique fused ring structure that combines a benzene ring with a pyridine ring. Its molecular formula is C₁₂H₁₃N, and it has a molecular weight of 171.24 g/mol. This compound appears as a liquid at room temperature, with a boiling point of approximately 280 °C and a melting point of 68 °C. The presence of three methyl groups located at the 2, 4, and 6 positions of the quinoline structure significantly influences its chemical properties and reactivity .

  • Oxidation: This compound can be oxidized to form different quinoline derivatives with various functional groups.
  • Reduction: It can undergo reduction reactions to yield corresponding dihydroquinoline derivatives.
  • Electrophilic Substitution: The compound readily engages in electrophilic substitution reactions, allowing for the introduction of diverse substituents onto the quinoline ring .

Research has indicated that 2,4,6-trimethylquinoline exhibits potential biological activities. Studies have explored its antimicrobial properties and its efficacy as an anticancer agent. The specific mechanisms through which it exerts these effects are still under investigation, but its unique structure may play a crucial role in its interaction with biological targets.

The synthesis of 2,4,6-trimethylquinoline can be achieved through several methods:

  • Combes Quinoline Synthesis: This method involves the condensation of anilines with β-diketones under acidic conditions, typically using concentrated sulfuric acid as a catalyst. The process includes the formation of a Schiff base intermediate followed by cyclization and dehydration to yield the final quinoline product .
  • Alternative Methods: Other synthetic routes include reactions involving p-toluidine and various ketones or aldehydes. For instance, one method utilizes phosphomolybdic acid as a catalyst in the presence of sodium dodecyl sulfate in water at elevated temperatures .

2,4,6-Trimethylquinoline finds numerous applications across different fields:

  • Chemical Industry: It serves as a building block for synthesizing more complex quinoline derivatives.
  • Pharmaceuticals: Research has focused on its potential use in developing new drugs with enhanced efficacy and reduced side effects.
  • Dyes and Pigments: The compound is utilized in producing various industrial chemicals, including dyes and pigments .

Studies on the interactions of 2,4,6-trimethylquinoline with other chemical entities have revealed interesting electrochemical properties. For example, derivatives of this compound containing an azo group have been shown to undergo two-electron reduction processes at various electrodes. This behavior indicates potential applications in electrochemical sensors or devices . Additionally, research is ongoing to explore any mutagenic concerns associated with this compound.

Several compounds share structural similarities with 2,4,6-trimethylquinoline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
QuinolineC₉H₇NBasic structure without methyl substitutions
2-MethylquinolineC₁₀H₉NContains one methyl group at position 2
4-MethylquinolineC₁₀H₉NContains one methyl group at position 4
8-MethylquinolineC₁₀H₉NContains one methyl group at position 8
2-AminoquinolineC₉H₈N₂Contains an amino group at position 2

The uniqueness of 2,4,6-trimethylquinoline lies in its specific arrangement of three methyl groups on the quinoline structure. This configuration alters its electronic properties and reactivity compared to other similar compounds. The presence of multiple methyl groups enhances its lipophilicity and may influence its biological activity significantly .

XLogP3

3.3

Boiling Point

280.0 °C

Melting Point

68.0 °C

UNII

2HX43GP9TU

Other CAS

2243-89-2

Wikipedia

2,4,6-trimethylquinoline

Dates

Modify: 2023-08-15

Explore Compound Types